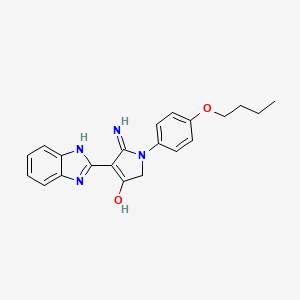
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring, a butoxyphenyl group, and a dihydropyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Butoxyphenyl Group: This step may involve nucleophilic substitution reactions where a butoxy group is introduced to a phenyl ring.
Construction of the Dihydropyrrolone Core: This could involve cyclization reactions starting from appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core.
Reduction: Reduction reactions could target the benzodiazole ring or the carbonyl group in the dihydropyrrolone core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific sites of reactivity and the conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antiviral, or anticancer activities.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole or 2-phenylbenzimidazole.
Dihydropyrrolone Derivatives: Compounds such as 3,4-dihydro-2H-pyrrol-2-one or 1-phenyl-2,3-dihydro-1H-pyrrol-3-one.
Uniqueness
The uniqueness of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-butoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-butoxyphenyl)-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-3-12-27-15-10-8-14(9-11-15)25-13-18(26)19(20(25)22)21-23-16-6-4-5-7-17(16)24-21/h4-11,22,26H,2-3,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPRAEUOHQHRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)
![N-(4-ETHYLPHENYL)-1-{6-[(4-METHYLPHENYL)SULFANYL]PYRIDAZIN-3-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2755073.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2755075.png)
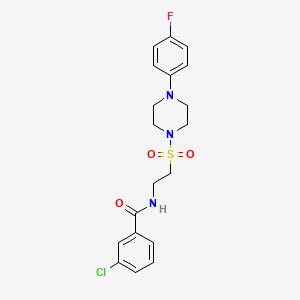

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)
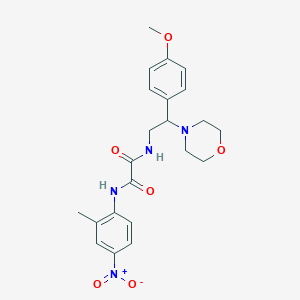
![2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2755087.png)
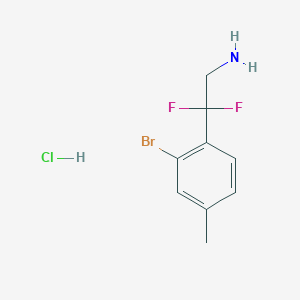
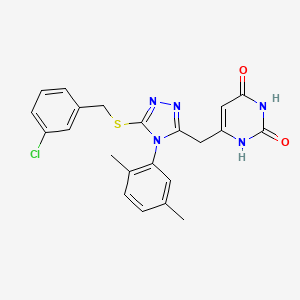
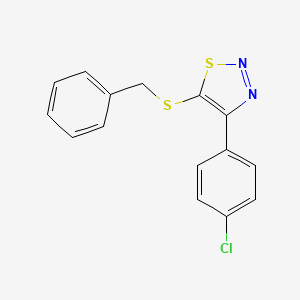
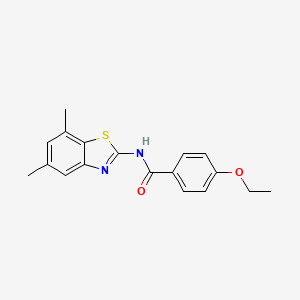
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
